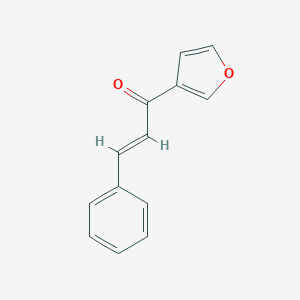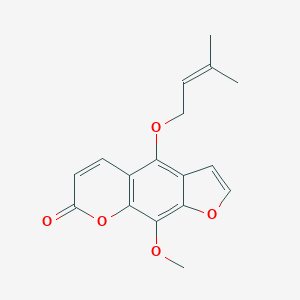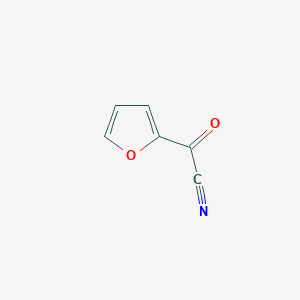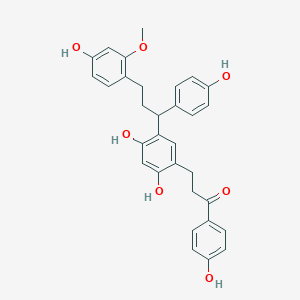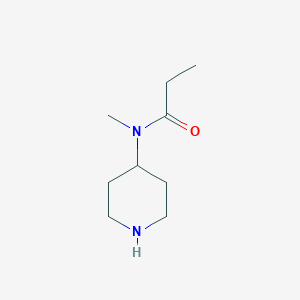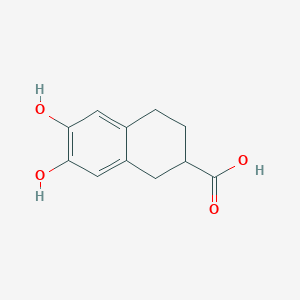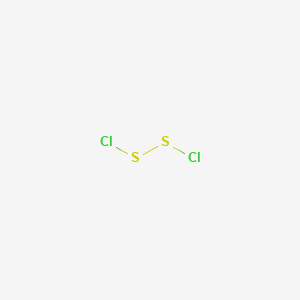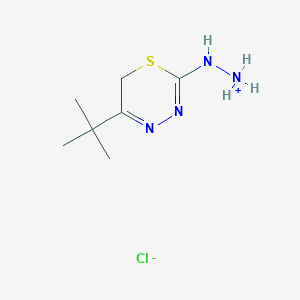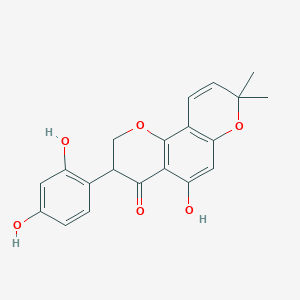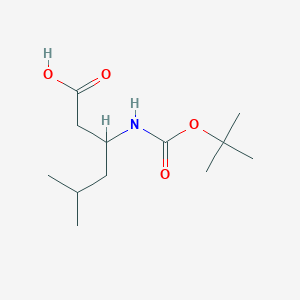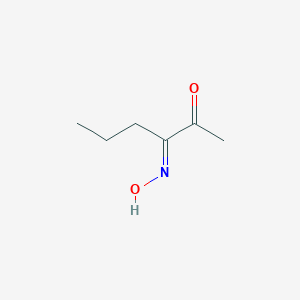
2,3-Hexanedione, 3-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Hexanedione, 3-oxime is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique properties, including its ability to act as a chelating agent and its potential use as a reagent in biochemical assays. In
Wirkmechanismus
The mechanism of action of 2,3-Hexanedione, 3-oxime is not fully understood, but it is believed to involve the chelation of metal ions such as copper and iron. This chelation may result in the inhibition of enzymes that require these metal ions for their activity.
Biochemische Und Physiologische Effekte
2,3-Hexanedione, 3-oxime has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may result in increased levels of acetylcholine in the brain, which could have potential therapeutic effects in the treatment of diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Hexanedione, 3-oxime in lab experiments is its ability to act as a chelating agent for metal ions, which can be useful in a variety of biochemical assays. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 2,3-Hexanedione, 3-oxime. One area of interest is the development of new therapeutic agents based on this compound, particularly for the treatment of diseases such as cancer and Alzheimer's disease. Other potential areas of research include the development of new biochemical assays based on the chelating properties of this compound, and the investigation of its potential use as a biomarker for disease.
Synthesemethoden
The synthesis of 2,3-Hexanedione, 3-oxime involves the reaction of 2,3-hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of 2,3-Hexanedione, 3-oxime, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,3-Hexanedione, 3-oxime has been used in a variety of scientific research applications, including as a chelating agent for metal ions, a reagent for biochemical assays, and a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
133128-89-9 |
|---|---|
Produktname |
2,3-Hexanedione, 3-oxime |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(3E)-3-hydroxyiminohexan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(7-9)5(2)8/h9H,3-4H2,1-2H3/b7-6+ |
InChI-Schlüssel |
GRLLMEXCXJTHGF-VOTSOKGWSA-N |
Isomerische SMILES |
CCC/C(=N\O)/C(=O)C |
SMILES |
CCCC(=NO)C(=O)C |
Kanonische SMILES |
CCCC(=NO)C(=O)C |
Synonyme |
2,3-Hexanedione, 3-oxime, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




